molecular formula C10H10F3NO2 B1601120 Ethyl 2-amino-4-trifluoromethylbenzoate CAS No. 65568-55-0

Ethyl 2-amino-4-trifluoromethylbenzoate

Cat. No.: B1601120
CAS No.: 65568-55-0
M. Wt: 233.19 g/mol
InChI Key: RJKBQTRDYFUQQY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

Ethyl 2-amino-4-trifluoromethylbenzoate is systematically named according to IUPAC rules as ethyl 2-amino-4-(trifluoromethyl)benzoate . This nomenclature reflects the compound’s structure: a benzoate ester substituted with an amino group at position 2 and a trifluoromethyl group at position 4, with an ethyl ester functional group.

Structural Features:

  • Parent structure : Benzoic acid derivative.
  • Substituents :
    • Amino (-NH₂) at position 2.
    • Trifluoromethyl (-CF₃) at position 4.
    • Ethyl ester (-COOCH₂CH₃) at position 1.

The structural formula is represented as:
CCOC(=O)C₁=C(C=CC(=C₁)C(F)(F)F)N , derived from its SMILES notation. The InChI Key RJKBQTRDYFUQQY-UHFFFAOYSA-N provides a unique identifier for its 3D conformation.

Table 1: Key IUPAC Nomenclature and Structural Identifiers
Property Value
IUPAC Name Ethyl 2-amino-4-(trifluoromethyl)benzoate
SMILES CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)N
InChI Key RJKBQTRDYFUQQY-UHFFFAOYSA-N

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 65568-55-0 . This identifier is critical for regulatory, commercial, and research purposes.

Alternative Designations:

  • Ethyl 2-amino-4-(trifluoromethyl)benzoate (common synonym).
  • 2-Amino-4-trifluoromethylbenzoic acid ethyl ester (functional group emphasis).
  • 4-(Trifluoromethyl)anthranilic acid ethyl ester (anthranilic acid derivative).
Table 2: CAS and Alternative Identifiers
Identifier Type Value
CAS Registry Number 65568-55-0
PubChem CID 12800885
Key Synonyms Ethyl 2-amino-4-(trifluoromethyl)benzoate; 4-(Trifluoromethyl)anthranilic acid ethyl ester

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₀F₃NO₂ confirms the compound’s composition. Its molecular weight is 233.19 g/mol , calculated as follows:

Elemental Composition Breakdown:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 10 1.008 10.08
F 3 19.00 57.00
N 1 14.01 14.01
O 2 16.00 32.00
Total 233.19
Table 3: Molecular Formula and Weight
Property Value
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
Exact Mass 233.0666 Da

The trifluoromethyl group contributes significantly to the compound’s molecular weight (57.00 g/mol, 24.4% of total mass), underscoring its influence on physicochemical properties. The ethyl ester moiety (44.05 g/mol) and amino group (16.02 g/mol) further define its reactivity.

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKBQTRDYFUQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510201
Record name Ethyl 2-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65568-55-0
Record name Ethyl 2-amino-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Direct Amination of Ester Intermediates

Some advanced synthetic strategies involve direct amination or substitution reactions on ester intermediates or related compounds:

  • Example:

    • Starting from ethyl 2-nitro-4-trifluoromethylbenzoate, reduction of the nitro group yields the amino ester directly.
    • Alternatively, nucleophilic aromatic substitution or Buchwald–Hartwig amination can be used for introducing amino groups on trifluoromethylated aromatic esters in more complex synthetic schemes.
  • Advantages:

    • Allows for selective functionalization and incorporation of amino groups
    • Facilitates synthesis of derivatives and analogs for pharmaceutical applications

Summary of Preparation Methods

Method Starting Material Key Reactions Conditions Remarks
Esterification 2-amino-4-trifluoromethylbenzoic acid Acid-catalyzed esterification with ethanol Reflux with acid catalyst Simple, direct, widely used
Hydrolysis & Alcoholysis 2-nitro-4-trifluoromethylbenzonitrile Base hydrolysis to benzamide, then acid-catalyzed alcoholysis 45–65 °C for hydrolysis, acid methanol for alcoholysis Multi-step, allows nitrile use
Reduction of Nitro Ester 2-nitro-4-trifluoromethylbenzoate ester Catalytic or chemical reduction of nitro group Hydrogenation or chemical reductants Converts nitro to amino group
Direct Amination Aromatic esters or halides Buchwald–Hartwig amination or nucleophilic substitution Pd-catalysis or nucleophilic conditions For advanced derivatives

Research Findings and Optimization Notes

  • Hydrolysis Temperature and Base Choice:
    Sodium hydroxide is preferred for milder conditions (45–55 °C), while potassium hydroxide requires higher temperatures (55–65 °C) but can increase reaction rates.

  • Molar Ratios:
    The molar ratio of base to nitrile is critical; a range of 0.1 to 4:1 has been found effective, with optimization depending on scale and purity requirements.

  • Purification:
    Flash chromatography or recrystallization is commonly employed post-reaction to isolate pure ethyl 2-amino-4-trifluoromethylbenzoate, especially after multi-step syntheses involving nitro intermediates.

  • Safety Considerations: Handling of amino and trifluoromethylated aromatic compounds requires appropriate safety measures due to potential irritancy and toxicity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-trifluoromethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethyl 2-amino-4-trifluoromethylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its trifluoromethyl group, which enhances lipophilicity and biological activity.

Synthetic Routes
The synthesis of this compound typically involves several key steps:

  • Nitration : Ethyl benzoate undergoes nitration to introduce a nitro group.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
  • Trifluoromethylation : A trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the trifluoromethyl group, which alters its interaction with bacterial cell membranes, enhancing its ability to inhibit growth .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown potential in suppressing pro-inflammatory cytokines and reducing oxidative stress markers in cellular models. This suggests possible applications in treating conditions characterized by excessive inflammation .

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The amino group facilitates hydrogen bonding with biological molecules, while the trifluoromethyl group enhances membrane permeability, improving bioavailability .

Case Studies on Pharmacological Applications

  • A study demonstrated that compounds structurally related to this compound could inhibit superoxide anion release from neutrophils, indicating potential for mitigating inflammation following trauma.
  • Another investigation highlighted the compound's role as a dual inhibitor against bacterial topoisomerases, enhancing antibacterial efficacy while minimizing toxicity .

Industrial Applications

Agrochemical Production
Due to its unique chemical structure, this compound is utilized in the production of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that require enhanced efficacy and reduced environmental impact .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-trifluoromethylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl Ester Analogues

The closest structural analogue is Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS: 61500-87-6), which differs only in the ester group (methyl vs. ethyl). Computational similarity analyses rank this compound at 0.97/1.00 compared to the ethyl derivative . Key differences include:

  • Synthetic Utility : Methyl esters are often preferred in pesticide synthesis (e.g., triflusulfuron-methyl derivatives) , whereas ethyl esters may favor pharmaceutical applications due to better metabolic stability .

Positional Isomers

  • Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS: 22235-25-2): The trifluoromethyl and amino groups are shifted to the 3- and 5-positions, respectively. This positional isomer has a similarity score of 0.95/1.00 . Such shifts can drastically alter electronic properties and reactivity, making it less favorable for reactions requiring ortho-directing effects.
  • Ethyl 4-amino-2-(trifluoromethyl)benzoate (CAS: 1171245-63-8): A positional isomer with reversed substituent positions. Its InChIKey (WJUSTBDZBSDNOJ-UHFFFAOYSA-N) indicates distinct stereoelectronic characteristics compared to the target compound .

Heterocyclic Analogues

Several ethyl esters with trifluoromethyl groups embedded in heterocycles exhibit structural parallels:

Compound Name CAS Number Structure Key Features
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate 149771-09-5 Pyrimidine ring Enhanced hydrogen-bonding capacity due to pyrimidine N-atoms
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate 344-72-9 Thiazole ring Increased metabolic stability in agrochemicals

These analogues highlight the versatility of trifluoromethylated esters but differ significantly in ring aromaticity and functional group interactions.

Pharmaceutical Relevance

Ethyl 2-amino-4-trifluoromethylbenzoate is listed in combinatorial chemistry libraries for drug discovery, particularly in synthesizing kinase inhibitors or antimicrobial agents . Its ethyl ester group may improve prodrug compatibility compared to methyl esters.

Agrochemical Potential

While methyl analogues are prominent in herbicides (e.g., metsulfuron-methyl ), the ethyl derivative’s role in agrochemistry remains underexplored. Its higher lipophilicity could enhance soil adsorption, but this requires validation.

Biological Activity

Ethyl 2-amino-4-trifluoromethylbenzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively and interact with various biological targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound can interact with specific enzymes due to its structural features, potentially inhibiting or activating enzymatic pathways.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells, suggesting a moderate level of cytotoxicity that warrants further investigation for anticancer applications.
  • Pharmacological Evaluation : In a pharmacological study, this compound was tested for its potential as an antidepressant. Animal models treated with the compound showed reduced depressive-like behaviors in forced swim tests compared to controls, indicating possible serotonergic activity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2-amino-4-trifluoromethylbenzoate to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with intermediates, such as coupling amino and trifluoromethyl groups to the benzoate backbone. Key considerations include:

  • Reaction Conditions : Optimize temperature (e.g., maintaining 60–80°C for amide bond formation) and solvent choice (polar aprotic solvents like DMF for solubility) to prevent side reactions .
  • Catalysts : Use palladium or copper catalysts for cross-coupling reactions involving trifluoromethyl groups, as noted in analogous syntheses .
  • Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the compound, ensuring ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm structural integrity, with 19^{19}F NMR specifically identifying trifluoromethyl group environments .
  • HPLC : Assess purity by comparing retention times against standards under isocratic conditions (e.g., 70:30 methanol/water) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C10_{10}H10_{10}F3_3NO2_2) and detects isotopic patterns for chlorine/fluorine .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks. Monitor degradation via HPLC and FTIR to identify hydrolytic or photolytic byproducts .
  • Long-Term Stability : Store samples at –20°C in amber vials with desiccants; periodic re-analysis (every 6 months) ensures stability .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 13^{13}C NMR to measure electron-withdrawing effects on the aromatic ring, correlating chemical shifts with Hammett parameters .
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs in SNAr reactions (e.g., using piperidine as a nucleophile). A 2–3x rate enhancement is expected due to the –CF3_3 group’s electron-withdrawing nature .

Q. What integrative computational and experimental approaches predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental reactivity in thiazole ring functionalization .
  • Molecular Docking : Simulate binding affinities to target enzymes (e.g., cytochrome P450) using crystal structures from the PDB. Validate with in vitro inhibition assays .

Q. How can contradictory bioactivity results across assays be systematically resolved?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate data from multiple assays (e.g., cytotoxicity, enzyme inhibition) and apply statistical tools (ANOVA, PCA) to identify outliers or assay-specific biases .
  • Dose-Response Reevaluation : Re-test the compound under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. For example, discrepancies in IC50_{50} values may arise from solvent effects (DMSO vs. saline) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-trifluoromethylbenzoate
Reactant of Route 2
Ethyl 2-amino-4-trifluoromethylbenzoate

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